4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by a complex structure that includes a fluorinated benzamide moiety and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring system.
Introduction of the Fluorine Atom: The fluorine atom is usually introduced via electrophilic fluorination using reagents such as Selectfluor.
Amide Bond Formation: The final step involves coupling the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline core.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its fluorinated benzamide moiety is of particular interest due to its potential to enhance binding affinity and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding interactions through hydrogen bonding and van der Waals forces. The tetrahydroquinoline core may interact with hydrophobic pockets in the target protein, while the benzamide moiety can form additional hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
- 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)benzamide
- 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-6-yl)benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The unique structure allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-5-3-11(4-6-14)18(23)20-15-8-12-2-1-7-21-16(22)10-13(9-15)17(12)21/h3-6,8-9H,1-2,7,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSKTHAUQCIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)F)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090097 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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